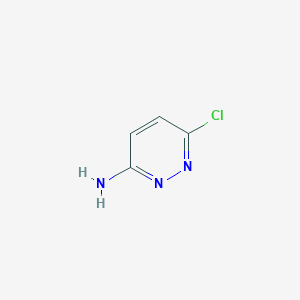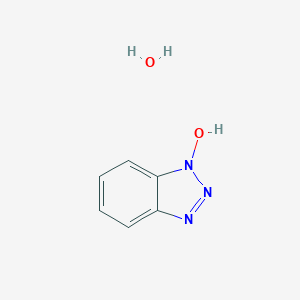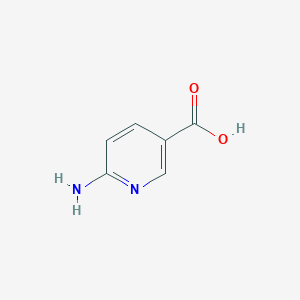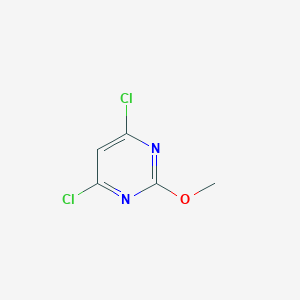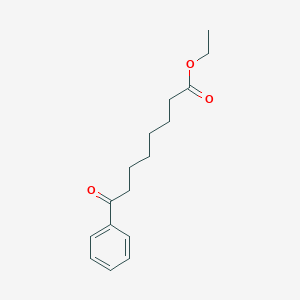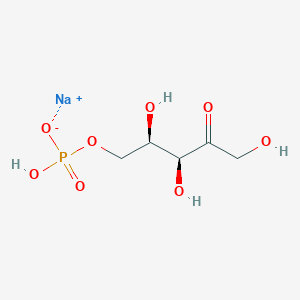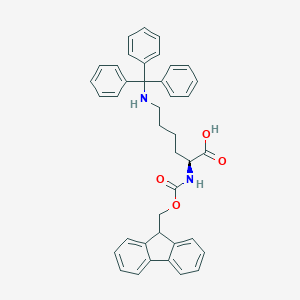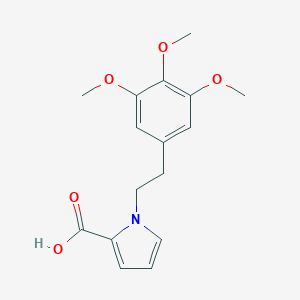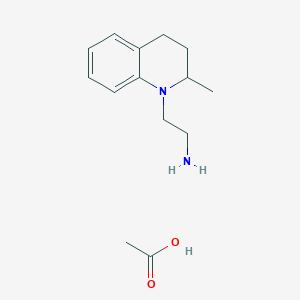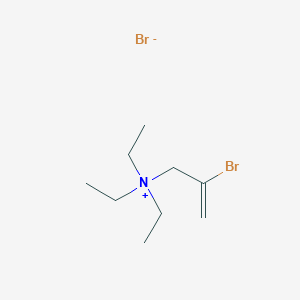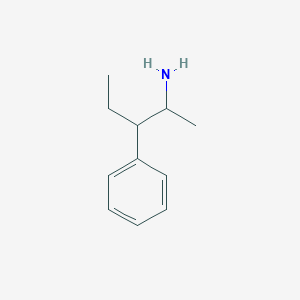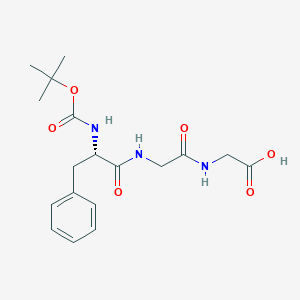
2,2-Dichloronorbornane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloronorbornane is a chemical compound that belongs to the family of norbornanes. It is a colorless liquid with a pungent odor and is used in various scientific research applications. The compound has a unique structure that makes it an interesting molecule for studying its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloronorbornane is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2,2-Dichloronorbornane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have antifungal and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2-Dichloronorbornane in lab experiments is its unique structure, which makes it an interesting molecule for studying its mechanism of action. However, one of the limitations is its toxicity, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 2,2-Dichloronorbornane. One direction is to study its potential use as an antifungal and antiviral agent. Another direction is to study its mechanism of action in more detail, particularly its interaction with certain enzymes and proteins. Additionally, the synthesis of new compounds based on the structure of 2,2-Dichloronorbornane could lead to the discovery of new drugs and therapies.
Métodos De Síntesis
The synthesis of 2,2-Dichloronorbornane can be achieved through several methods. One of the most common methods involves the reaction of cyclopentadiene with 1,2-dichloroethane in the presence of a catalyst. Another method involves the reaction of norbornadiene with hydrogen chloride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2,2-Dichloronorbornane has been used in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds. The compound has also been used in the study of the mechanism of action of certain enzymes and proteins.
Propiedades
Número CAS |
19916-65-5 |
|---|---|
Nombre del producto |
2,2-Dichloronorbornane |
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
2,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)4-5-1-2-6(7)3-5/h5-6H,1-4H2 |
Clave InChI |
AVUURMDQMOTMIU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(Cl)Cl |
SMILES canónico |
C1CC2CC1CC2(Cl)Cl |
Otros números CAS |
19916-65-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



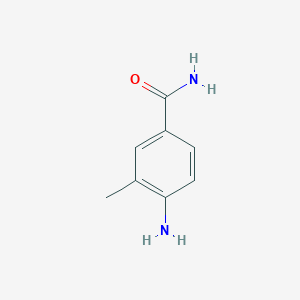
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)
